5-Bromo-3-methylbenzofuran

Organic Synthesis Process Chemistry Benzofuran Intermediates

5-Bromo-3-methylbenzofuran (CAS 33118-85-3) is a heterocyclic aromatic compound belonging to the benzofuran family, consisting of a furan ring fused to a benzene ring. It is characterized by a bromine atom substituted at the 5-position and a methyl group at the 3-position of the benzofuran ring.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 33118-85-3
Cat. No. B1280059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methylbenzofuran
CAS33118-85-3
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
InChIKeyMRQQUDYWELWUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methylbenzofuran (CAS 33118-85-3) – A Functionalized Benzofuran Scaffold with Bromine Reactivity Handle for Cross-Coupling


5-Bromo-3-methylbenzofuran (CAS 33118-85-3) is a heterocyclic aromatic compound belonging to the benzofuran family, consisting of a furan ring fused to a benzene ring [1]. It is characterized by a bromine atom substituted at the 5-position and a methyl group at the 3-position of the benzofuran ring . This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, where the bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) to construct complex molecular architectures [2].

Why Unsubstituted 3-Methylbenzofuran Cannot Substitute for 5-Bromo-3-methylbenzofuran in Cross-Coupling Chemistry


The presence and regiospecific positioning of the bromine atom at the 5-position on the benzofuran core is the defining feature that distinguishes 5-Bromo-3-methylbenzofuran from its closest analog, unsubstituted 3-methylbenzofuran. While both share the same core scaffold, the latter lacks the halogen leaving group necessary for participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig couplings . This fundamental chemical difference renders 3-methylbenzofuran inert in these transformations, whereas the 5-bromo derivative provides a direct and regiochemically defined entry point for constructing carbon-carbon and carbon-heteroatom bonds at that position [1]. For researchers and process chemists, this substitution is not optional; it is the gatekeeper for accessing the full synthetic utility of the benzofuran scaffold in drug discovery and materials science programs [2].

Quantitative Evidence for 5-Bromo-3-methylbenzofuran (33118-85-3) Differentiation Against Comparators


High-Yield Synthesis of 5-Bromo-3-methylbenzofuran via Patent-Reported Methodology

5-Bromo-3-methylbenzofuran can be synthesized with high efficiency using a cyclization route from 2-(2-acetyl-4-bromophenoxy)acetic acid, as reported in patent US08912188B2 . The procedure utilizes readily available reagents (acetic anhydride, sodium acetate) and standard laboratory techniques, delivering the product in excellent yield following straightforward purification by silica gel chromatography .

Organic Synthesis Process Chemistry Benzofuran Intermediates

Optimized Lipophilicity (LogP 3.4–3.5) for CNS Drug Discovery Programs

The calculated lipophilicity of 5-Bromo-3-methylbenzofuran, expressed as XLogP3 and LogP, falls within the range of 3.4–3.5 . In the context of benzofuran-based medicinal chemistry, this LogP value positions the compound favorably for central nervous system (CNS) drug discovery programs, where optimal brain penetration correlates with a LogP range of approximately 2–4 [1]. In contrast, the less lipophilic 3-methylbenzofuran (LogP ~2.86) may demonstrate reduced blood-brain barrier permeability, making the 5-bromo derivative a more attractive starting scaffold for CNS-targeted libraries.

Medicinal Chemistry ADME Properties CNS Drug Discovery

Regiochemically Defined Bromine at C5 Enables Selective Cross-Coupling vs. Alternative Substitution Patterns

The bromine atom at the 5-position of 5-Bromo-3-methylbenzofuran provides a well-defined, single site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings [1]. In contrast, the direct analog 5-Bromo-2-methylbenzofuran positions the methyl group at C2, altering the steric and electronic environment surrounding the bromine atom and potentially affecting coupling efficiency and regioselectivity. This regiospecific positioning ensures predictable and reproducible synthetic outcomes when building libraries of benzofuran derivatives .

Cross-Coupling Suzuki-Miyaura Sonogashira Heck Reaction

Patent-Documented Utility as a Key Intermediate in Inhibitor Synthesis Programs

5-Bromo-3-methylbenzofuran is explicitly documented as a key synthetic intermediate in multiple patent families covering structurally diverse therapeutic inhibitors. Patent WO-2020160134-A1 discloses acetamido derivatives as DNA polymerase theta inhibitors that incorporate the 5-bromo-3-methylbenzofuran scaffold . Additionally, patent family AU-2017357488-A1 / EP-3538518-A1 / JP-2019532998-A describes substituted quinoxaline derivatives as PFKFB (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) inhibitors utilizing this benzofuran building block . In contrast, unsubstituted 3-methylbenzofuran is not cited in these patent disclosures as a functionalizable intermediate, as it lacks the bromine handle required for the convergent synthetic routes described.

Medicinal Chemistry Inhibitor Development Drug Discovery

Recommended Procurement Scenarios for 5-Bromo-3-methylbenzofuran (CAS 33118-85-3) Based on Quantitative Evidence


Medicinal Chemistry: Construction of CNS-Targeted Compound Libraries

Given its calculated XLogP3 of 3.4, which falls within the optimal lipophilicity range (LogP 2–4) for CNS drug penetration , 5-Bromo-3-methylbenzofuran is a rational choice for building compound libraries aimed at neurological or psychiatric targets. The bromine atom serves as a versatile functional handle for Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce diverse aromatic or amine moieties [1]. Procurement should prioritize this compound over the less lipophilic 3-methylbenzofuran analog when blood-brain barrier permeability is a critical design parameter.

Process Chemistry: Scale-Up of Benzofuran Intermediates Using Validated High-Yield Routes

For kilogram-scale production of benzofuran-containing advanced intermediates, the patent-reported synthetic route delivering 93% isolated yield from 2-(2-acetyl-4-bromophenoxy)acetic acid provides a reliable starting point for process development . This high-yield cyclization reduces material costs and waste generation relative to unoptimized or low-yielding alternative approaches. Procurement teams supporting process chemistry groups should evaluate 5-Bromo-3-methylbenzofuran as a key building block with demonstrated manufacturing feasibility.

Drug Discovery: DNA Polymerase Theta or PFKFB Inhibitor Programs

5-Bromo-3-methylbenzofuran is explicitly cited as a key intermediate in patent disclosures covering DNA polymerase theta inhibitors (WO-2020160134-A1) and PFKFB inhibitors (AU-2017357488-A1, EP-3538518-A1, JP-2019532998-A) . For research teams engaged in oncology or metabolic disease drug discovery targeting these enzymes, procuring this specific intermediate aligns with established patent precedent and may accelerate SAR (structure-activity relationship) exploration. The unsubstituted 3-methylbenzofuran analog lacks the requisite bromine handle for the convergent synthetic routes described in these patents and therefore cannot serve as a substitute.

Organic Synthesis: Regioselective Cross-Coupling on Benzofuran Scaffolds

When synthetic routes require regioselective functionalization exclusively at the C5 position of the benzofuran ring, 5-Bromo-3-methylbenzofuran provides a predictable and reproducible single coupling site [1]. This contrasts with alternative isomers such as 5-Bromo-2-methylbenzofuran, where the adjacent methyl group at C2 introduces steric hindrance and altered electronic character that may compromise coupling yields and regiochemical fidelity. For building block procurement where precise control over substitution pattern is essential, the 3-methyl derivative offers superior predictability.

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